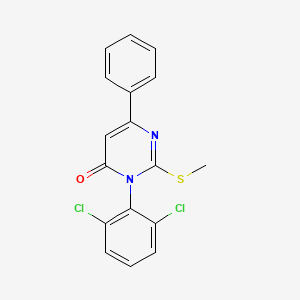![molecular formula C22H24N2O B12905657 1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one CAS No. 39032-87-6](/img/structure/B12905657.png)
1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(1H-Indol-3-yl)ethyl)-1-benzylpiperidin-4-one is a complex organic compound that features an indole moiety, a piperidine ring, and a benzyl group. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1H-Indol-3-yl)ethyl)-1-benzylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the Mannich reaction, where an indole derivative reacts with formaldehyde and a secondary amine to form the desired product . The reaction conditions often require a catalyst and are carried out under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction is monitored for temperature, pH, and other parameters to optimize the yield. Purification processes such as crystallization or chromatography are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(1H-Indol-3-yl)ethyl)-1-benzylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(1-(1H-Indol-3-yl)ethyl)-1-benzylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Eigenschaften
CAS-Nummer |
39032-87-6 |
|---|---|
Molekularformel |
C22H24N2O |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
1-benzyl-3-[1-(1H-indol-3-yl)ethyl]piperidin-4-one |
InChI |
InChI=1S/C22H24N2O/c1-16(19-13-23-21-10-6-5-9-18(19)21)20-15-24(12-11-22(20)25)14-17-7-3-2-4-8-17/h2-10,13,16,20,23H,11-12,14-15H2,1H3 |
InChI-Schlüssel |
KHACYSVTSFLQMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CN(CCC1=O)CC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


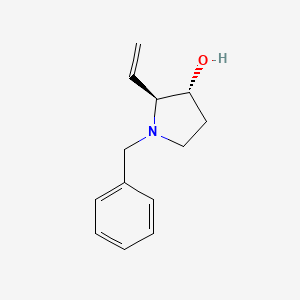
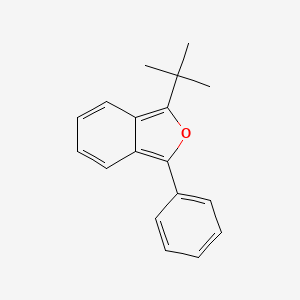
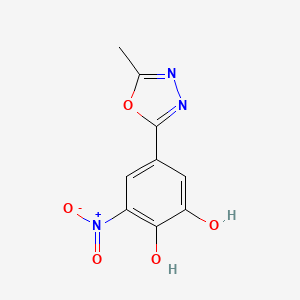
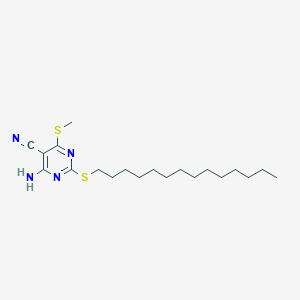
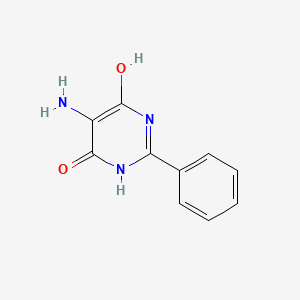
![1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-](/img/structure/B12905607.png)
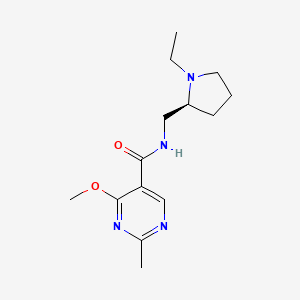
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)
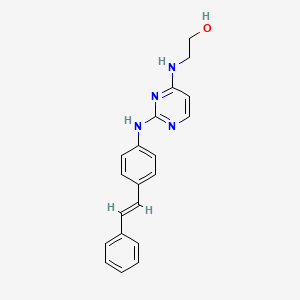
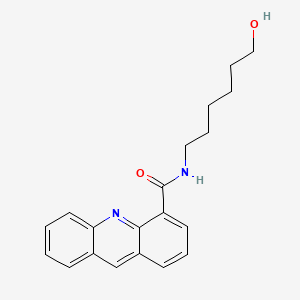

![[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol](/img/structure/B12905644.png)
![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)
